Cas no 858490-11-6 (5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid)

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted with a tert-butyl group at the 5-position and a phenyl ring at the 3-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly as a building block for the synthesis of more complex heterocyclic systems. The tert-butyl group enhances steric hindrance, potentially influencing selectivity in reactions, while the carboxylic acid functionality allows for further derivatization. Its structural features make it useful in the development of bioactive molecules or functional materials.
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid structure
858490-11-6 structure
Product name:5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
CAS No:858490-11-6
MF:
MW:
CID:4660924
PubChem ID:64159402

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid
    • 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168484-5.0g
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6
5g
$2152.0 2023-05-23
Enamine
EN300-1168484-0.1g
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90%
0.1g
$257.0 2023-11-13
Enamine
EN300-1168484-10.0g
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6
10g
$3191.0 2023-05-23
1PlusChem
1P01E2IW-250mg
5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid
858490-11-6 95%
250mg
$516.00 2024-04-21
Enamine
EN300-1168484-5000mg
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90.0%
5000mg
$2152.0 2023-10-03
Enamine
EN300-1168484-50mg
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90.0%
50mg
$174.0 2023-10-03
Enamine
EN300-1168484-5g
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90%
5g
$2152.0 2023-11-13
Enamine
EN300-1168484-1000mg
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90.0%
1000mg
$743.0 2023-10-03
1PlusChem
1P01E2IW-100mg
5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid
858490-11-6 95%
100mg
$369.00 2024-04-21
A2B Chem LLC
AX35272-5g
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid
858490-11-6 90%
5g
$2301.00 2024-04-19

Additional information on 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Introduction to 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid (CAS No. 858490-11-6)

5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 858490-11-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a tert-butyl group at the 5-position and a phenyl group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The structural features of 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of biologically active molecules. The oxazole core is known for its stability and ability to engage in hydrogen bonding, which is crucial for drug-receptor interactions. Additionally, the tert-butyl group enhances lipophilicity, while the phenyl ring provides additional aromaticity and potential for further functionalization.

In recent years, there has been growing interest in oxazole derivatives due to their diverse pharmacological activities. Studies have demonstrated that oxazole-based compounds exhibit properties relevant to antimicrobial, anti-inflammatory, and anticancer therapies. The specific arrangement of substituents in 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its versatility as a building block in drug discovery. The carboxylic acid moiety at the 4-position allows for facile derivatization via esterification or amidation, enabling the creation of novel analogs with tailored biological profiles. Researchers have leveraged this flexibility to develop compounds with enhanced potency and selectivity against target enzymes or receptors.

Recent advancements in computational chemistry have further accelerated the exploration of 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid. Molecular docking studies have identified potential binding modes with various biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts, allowing for more efficient screening of derivatives with optimized pharmacokinetic properties.

The synthesis of 5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the oxazole ring, followed by selective functionalization to introduce the tert-butyl and phenyl groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired framework with high yields and purity.

From a pharmaceutical perspective, the oxazole scaffold offers several advantages over other heterocyclic systems. Its rigid structure helps maintain optimal conformational alignment with biological targets, while its polar characteristics enhance solubility and bioavailability. These attributes make 5-tert-butyl-3-phenyl-1,2-oxtalecarboxylic acid a compelling candidate for further development into therapeutic agents.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural motifs have been explored in the development of biomaterials and functional polymers, where oxazole derivatives contribute to enhanced stability and biocompatibility. Such interdisciplinary applications underscore the broad utility of this class of compounds.

In conclusion,5-trbutyl--3-phnnyl--12--oxazle--4--carboxylic acd (CAS No.--858490--11--6) represents a significant advancement in medicinal chemistry research Its unique structural features and versatile reactivity make it an invaluable tool for developing new therapeutics With ongoing studies exploring its pharmacological properties synthetic pathways are being refined to produce derivatives with improved characteristics The future holds promise for this compound as it continues to be integrated into innovative drug discovery programs worldwide

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